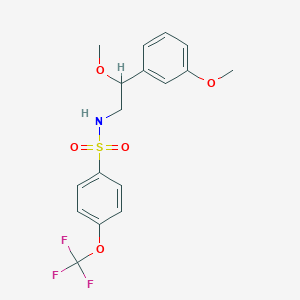![molecular formula C16H20N4O2 B2928081 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2097860-46-1](/img/structure/B2928081.png)
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one is an organic compound consisting of a pyrrolidine ring bonded to a 2,6-dimethylpyrimidin-4-yloxy group and a pyrrole ring. Its structural complexity and unique arrangement make it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that may include the following key steps:
Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Introduction of the 2,6-dimethylpyrimidin-4-yloxy group via etherification or similar reactions.
Coupling of the pyrrole ring to the ethanone moiety through a condensation reaction.
Industrial Production Methods: While specific industrial methods for large-scale production may vary, common strategies involve optimizing the yield and purity through advanced techniques such as continuous flow synthesis and catalytic processes to streamline the multi-step synthesis.
Types of Reactions:
Oxidation: The pyrrole and pyrrolidine rings can undergo oxidation under strong oxidizing conditions, yielding various oxidized products.
Reduction: Reduction reactions may target carbonyl or pyrimidine groups, leading to the formation of alcohols or reduced pyrimidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrimidine or pyrrole rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidized derivatives with modified pyrrole and pyrrolidine rings.
Reduced forms with alcohol or alkyl groups replacing carbonyl or pyrimidine functionalities.
Substituted derivatives at various ring positions.
科学研究应用
The compound's unique structure allows it to interact with various biological targets, making it valuable in different fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biomolecules and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Used in material science for developing new materials with specific properties.
作用机制
Mechanism of Effects: The compound's mechanism of action can vary depending on its specific use. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. Its structure allows for hydrogen bonding, Van der Waals interactions, and other molecular interactions with biological targets.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Binding to receptor sites and modulating signal transduction pathways.
Interference with nucleic acids or protein synthesis pathways.
相似化合物的比较
1-{3-[(2,4-dimethylpyrimidin-5-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-2-yl)ethan-1-one
1-{3-[(2,6-dimethylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
Uniqueness: What sets 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one apart is its specific substitution pattern on the pyrimidine ring and the positioning of the ethanone and pyrrole groups. These subtle differences can lead to varied biological activities and chemical properties.
属性
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-9-15(18-13(2)17-12)22-14-5-8-20(10-14)16(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTIYEDMUMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
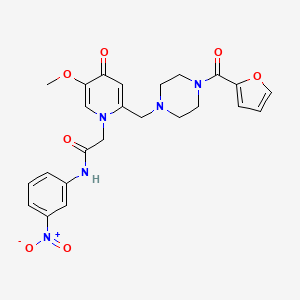
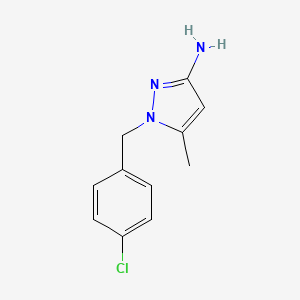
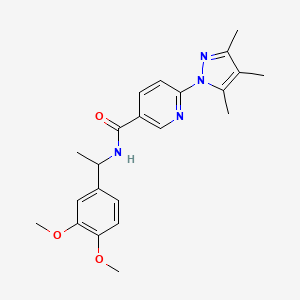
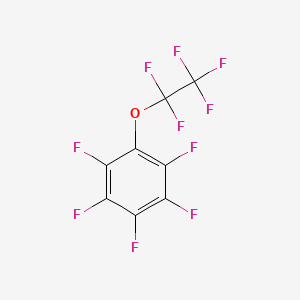
![3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2928010.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)
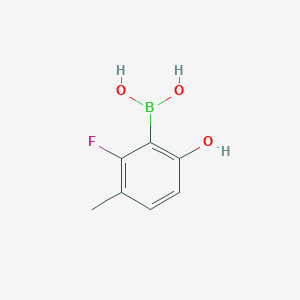

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

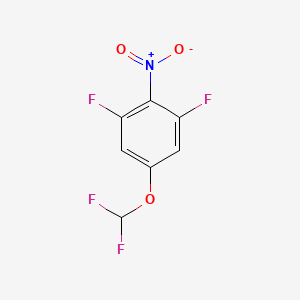
![1-(2,3-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)
![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)
